N-[2-(1H-indol-3-yl)ethyl]biphenyl-4-carboxamide
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Overview
Description
N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide typically involves the coupling of tryptamine with biphenyl-4-carboxylic acid. One common method for this synthesis is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds as follows:
Reactants: Tryptamine and biphenyl-4-carboxylic acid.
Coupling Agent: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Dichloromethane (DCM) or another suitable organic solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the amide bond is complete.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It is used in research to study the effects of indole derivatives on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with serotonin receptors, while the biphenyl carboxamide group can interact with other protein targets. These interactions can modulate various signaling pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound is similar in structure but has a different substituent on the biphenyl ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound has a methoxynaphthalene group instead of a biphenyl group.
Uniqueness
N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide is unique due to its specific combination of the indole and biphenyl carboxamide moieties. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-15-14-20-16-25-22-9-5-4-8-21(20)22/h1-13,16,25H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEGDDXJVFNDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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